
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne is an organic compound characterized by its unique structure, which includes a conjugated diene and an alkyne
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-6,10-Dimethyl-5,9-undecadien-1-yne typically involves the use of alkyne and diene precursors. One common method is the cross-coupling reaction, where an alkyne is coupled with a diene under the influence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the alkyne and diene groups can lead to the formation of saturated hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for hydrogenation.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents are commonly used.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5E)-6,10-Dimethyl-5,9-undecadien-1-yne involves its interaction with molecular targets through its reactive alkyne and diene groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5E)-6,10-Dimethyl-5,9-undecadien-1-ol: Similar structure but with an alcohol group instead of an alkyne.
(5E)-6,10-Dimethyl-5,9-undecadien-1-ene: Similar structure but with an alkene group instead of an alkyne.
Uniqueness
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne is unique due to its conjugated diene and alkyne groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C13H20 |
|---|---|
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
(5E)-6,10-dimethylundeca-5,9-dien-1-yne |
InChI |
InChI=1S/C13H20/c1-5-6-7-10-13(4)11-8-9-12(2)3/h1,9-10H,6-8,11H2,2-4H3/b13-10+ |
InChI-Schlüssel |
GNOQEXWKRHKDKA-JLHYYAGUSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CCC#C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC#C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
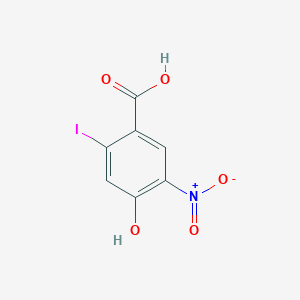
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
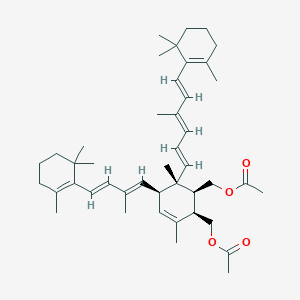
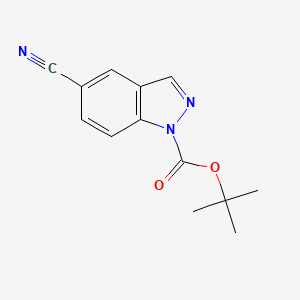
![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)
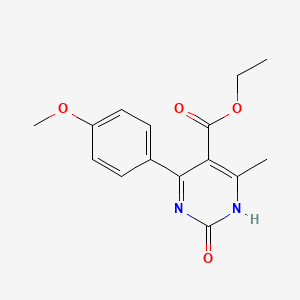
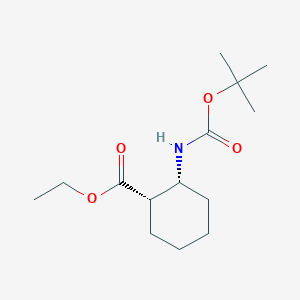
![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)
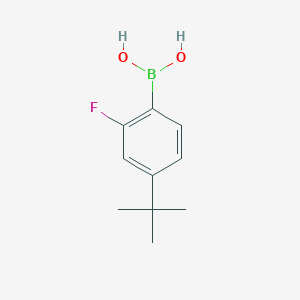



![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)
